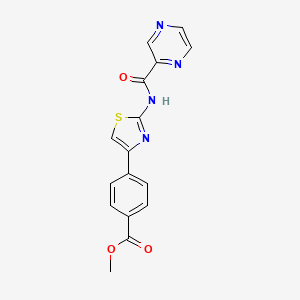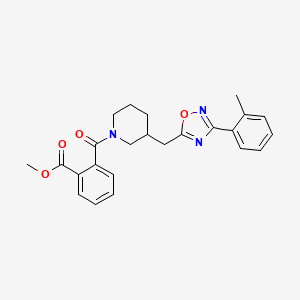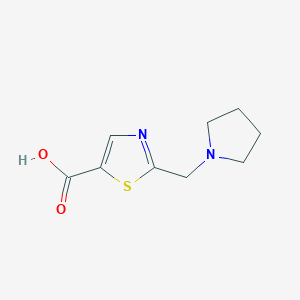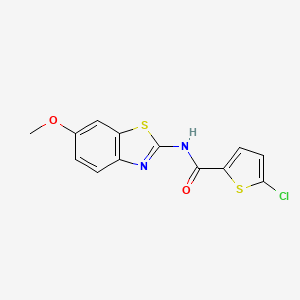![molecular formula C20H22N2O4S B2482220 N-(4-メトキシフェネチル)-4-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-スルホンアミド CAS No. 898436-23-2](/img/structure/B2482220.png)
N-(4-メトキシフェネチル)-4-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アルツハイマー病の治療
この化合物は、アルツハイマー病の治療薬としての可能性について研究されています 。この研究では、4-メトキシフェネチルアミンから誘導された一連の新規スルホンアミドの合成が行われました。 アセチルコリンエステラーゼに対する阻害効果を評価した結果、誘導体の1つが著しいアセチルコリンエステラーゼ阻害活性を示すことが観察されました .
抗炎症作用
この化合物は、抗炎症作用と関連付けられています。 この化合物は、その潜在的な生物学的活性のために合成され、特性評価されています 。 この化合物は、オレイン酸をオレイン酸メチルにエステル化し、このエステルをN-2-(4-メトキシフェニル)エチルアミンと反応させることによって合成されました .
食欲と肥満の調節
この化合物は、食欲と肥満の調節における潜在的な役割について研究されています 。 N-アシルエタノールアミド (NAE) は、肥満、炎症、食物摂取などの多くの生理学的および病理学的刺激に対する反応として生物内で合成される脂質メディエーターのグループであることが知られています .
トリプルネガティブ乳がんの治療
この化合物は、トリプルネガティブ乳がん (TNBC) の治療における治療薬としての可能性について研究されています 。 この研究では、密度汎関数理論、分子ドッキング、分子動力学シミュレーション、薬物動態および薬物様性モデルを含む構造生物情報学的手法を使用して、有望なEGFR/VEGFR-2阻害剤を特定しました .
新規オレアミドの合成
この化合物は、新規オレアミドの合成に使用されてきました 。 N-[2-(4-メトキシフェニル)エチル]オレアミドの合成は、オレイン酸をオレイン酸メチルにエステル化し、このエステルを無水メタノール中でナトリウムメトキシドを触媒としてN-2-(4-メトキシフェニル)エチルアミンと反応させることによって実現されました .
電気化学的特性評価
この化合物は、電気化学的特性評価に使用されてきました 。 新しいオレアミドは、IR、MS、1H- および13C-NMR スペクトルによって完全に特性評価されました。 サイクリックボルタンメトリーと微分パルスボルタンメトリーによっても電気化学的調査が行われました .
作用機序
Target of Action
The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is a precursor to tetrahydrofolate, a coenzyme that is involved in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. By inhibiting the production of folic acid, the compound indirectly inhibits the synthesis of these nucleotides, thereby preventing bacterial replication .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The ultimate result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides necessary for DNA and RNA synthesis. This halts the bacteria’s ability to replicate, thereby stopping the spread of the infection .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
生化学分析
Biochemical Properties
This compound has been found to exhibit potent inhibitory activity against specific enzymes, including monoamine oxidases (MAOs) and cholinesterases (ChEs) . The interactions between N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide and these enzymes are characterized by hydrogen bonding interaction, π–π, π–alkyl, π–amid and π–sulfur interactions .
Cellular Effects
The effects of N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide on cells are profound. It has been shown to inhibit the proliferation of multiple types of cancer cells . This compound can raise the level of MAO and acetylcholinesterase (AChE) in the presynaptic cleft, thereby improving signaling .
Molecular Mechanism
The molecular mechanism of action of N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its role as a dual inhibitor of MAOs and ChEs . It binds to these enzymes and inhibits their activity, leading to increased levels of MAO and AChE in the presynaptic cleft .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits potent inhibitory activity against specific enzymes .
Metabolic Pathways
It is known that sulfonamides, a group to which this compound belongs, can interact with various enzymes and cofactors .
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-17-5-2-14(3-6-17)8-10-21-27(24,25)18-12-15-4-7-19(23)22-11-9-16(13-18)20(15)22/h2-3,5-6,12-13,21H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCJBSSDDCSFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2482138.png)
![N-(2-chloro-4-methylphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2482139.png)

![N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2482142.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2482143.png)


![2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2482149.png)
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482152.png)
![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)
![2-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2482158.png)

![4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2482160.png)
